3-Oxo-3H-phenoxazin-7-yl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3H-phenoxazin-7-yl tetradecanoate is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core attached to a tetradecanoate ester group.
Vorbereitungsmethoden
The synthesis of 3-Oxo-3H-phenoxazin-7-yl tetradecanoate can be achieved through various synthetic routes. One common method involves the esterification of 3-Oxo-3H-phenoxazin-7-ol with tetradecanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-Oxo-3H-phenoxazin-7-yl tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Oxo-3H-phenoxazin-7-yl tetradecanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-3H-phenoxazin-7-yl tetradecanoate involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are due to the phenoxazine core, which can undergo electronic transitions upon exposure to light. This property is exploited in imaging applications to visualize cellular processes .
In medicinal applications, the compound’s biological activity is attributed to its ability to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Oxo-3H-phenoxazin-7-yl tetradecanoate can be compared with other phenoxazine derivatives, such as:
Resorufin butyrate: Another ester derivative with similar fluorescent properties, used in enzymatic assays.
Actinomycin D: A phenoxazine-containing antibiotic and anticancer agent.
Phenothiazines: Structurally related compounds with applications in medicine as pharmacological lead structures.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
193149-64-3 |
---|---|
Molekularformel |
C26H33NO4 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(7-oxophenoxazin-3-yl) tetradecanoate |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(29)30-21-15-17-23-25(19-21)31-24-18-20(28)14-16-22(24)27-23/h14-19H,2-13H2,1H3 |
InChI-Schlüssel |
UIIRCWNMFLAEAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.